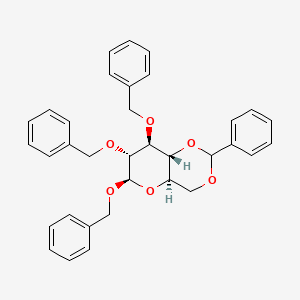

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside and related compounds involves protective group strategies that are crucial for the selective modification of hydroxyl groups in carbohydrate chemistry. For example, an efficient synthesis approach for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been described, highlighting the significance of selective debenzylation-acetylation steps in carbohydrate synthesis (Lu, Navidpour, & Taylor, 2005).

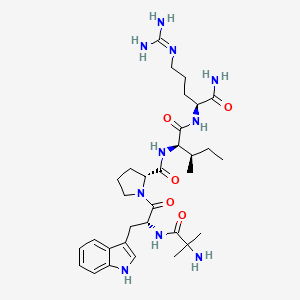

Molecular Structure Analysis

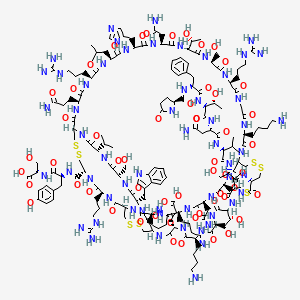

The molecular structure of compounds related to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside has been elucidated through techniques such as X-ray diffraction. These studies reveal the intricate details of the molecular arrangement and the protective group interactions, as demonstrated in the crystal structure analysis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose (Brito-Arias et al., 2009).

Chemical Reactions and Properties

The chemical behavior of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside includes its involvement in glycosylation reactions, where it can serve as a precursor for the synthesis of complex carbohydrates and glycosides. Such reactions exploit the protective groups to control the reactivity and selectivity of the glycosidic bond formation, showcasing the compound's utility in synthetic carbohydrate chemistry.

Physical Properties Analysis

The physical properties of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, including solubility, melting point, and crystallinity, are influenced by its molecular structure and the presence of protective groups. These properties are essential for the purification and characterization of the compound and its derivatives in synthetic applications.

Chemical Properties Analysis

The chemical properties of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, such as reactivity towards acids, bases, and various reagents, are pivotal for its role in synthetic strategies. The protective groups modulate the compound's reactivity, allowing for selective transformations and the synthesis of targeted carbohydrate structures.

For more in-depth analysis and research on this compound and related chemical syntheses and properties, the cited references provide a foundation for understanding the complexities involved in carbohydrate chemistry and the strategic use of protective groups in synthesis (Lu, Navidpour, & Taylor, 2005); (Brito-Arias et al., 2009).

properties

IUPAC Name |

(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-IOUQCJCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.